molecular formula C13H10O4 B1587189 6-(Methoxycarbonyl)-2-naphthoic acid CAS No. 7568-08-3

6-(Methoxycarbonyl)-2-naphthoic acid

Cat. No.: B1587189
CAS No.: 7568-08-3
M. Wt: 230.22 g/mol
InChI Key: SKTKMAWOMQFTNS-UHFFFAOYSA-N
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Description

6-(Methoxycarbonyl)-2-naphthoic acid is an organic compound with the molecular formula C12H10O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxycarbonyl group attached to the second position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxycarbonyl)-2-naphthoic acid typically involves the esterification of 2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, thereby increasing efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxycarbonyl)-2-naphthoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of naphthoquinones or other oxidized derivatives.

    Reduction: Formation of 6-(Hydroxymethyl)-2-naphthoic acid or other reduced forms.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

6-(Methoxycarbonyl)-2-naphthoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Methoxycarbonyl)-2-naphthoic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific context and target.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthoic acid: Lacks the methoxycarbonyl group, making it less versatile in certain chemical reactions.

    6-Methoxy-2-naphthoic acid: Similar structure but without the ester functionality, leading to different reactivity and applications.

    6-(Carboxymethyl)-2-naphthoic acid: Features a carboxymethyl group instead of a methoxycarbonyl group, resulting in different chemical properties.

Uniqueness

6-(Methoxycarbonyl)-2-naphthoic acid is unique due to the presence of both the naphthalene ring and the methoxycarbonyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical transformations makes it a valuable compound in synthetic organic chemistry and related fields.

Properties

IUPAC Name

6-methoxycarbonylnaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-17-13(16)11-5-3-8-6-10(12(14)15)4-2-9(8)7-11/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTKMAWOMQFTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391953
Record name 6-(Methoxycarbonyl)-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7568-08-3
Record name Monomethyl 2,6-naphthalenedicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007568083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Methoxycarbonyl)-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methoxycarbonyl)naphthalene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MONOMETHYL 2,6-NAPHTHALENEDICARBOXYLATE
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Synthesis routes and methods I

Procedure details

2,6-naphthalenedicarboxylic acid dimethyl ester (26.0 g, 106 mmol) was dissolved in N,N-dimethylformamide (500 ml), and a 1N aqueous sodium hydroxide solution (106 ml) was added dropwise thereto at 100° C. over 30 minutes. After stirred for 3 hours, the solvent was distilled off under reduced pressure, water was added to the residue and the insolubles were filtered off. Concentrated hydrochloric acid (9 ml) was added to the filtrate, the precipitated crude product was filtered, washed with water, and recrystallized from hot methanol to obtain 6-(methoxycarbonyl)-2-naphthalenecarboxylic acid (14.6 g) as a white powder.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
106 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of dimethyl 2,6-naphthalenedicarboxylate (39.6 g, 162 mmol) in dioxane (1.2 L) was heated to 70-80° C., slowly treated with a solution of KOH (9.1 g, 162 mmol) in methanol (162 mL), heated to 70° C., stirred for 30 minutes, cooled to room temperature, and filtered. The solid was washed sequentially with dioxane and diethyl ether, dissolved in water, adjusted to pH<7 with 1M HCl, and filtered. The solid was washed with water and dried to provide the desired product.
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
162 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of KOH (0.459 g, 8.18 mmol) in methanol (1.5 ml) was added to a suspension of dimethyl 2,6-naphthlene dicarboxylate (2.0 g, 8.18 mmol) in dioxane (20 ml). The reaction mixture was stirred at 80° C. for 4 h, cooled to room temperature and a solid residue was rinsed with diethyl ether (10 ml). The solid was dissolved in water and treated with HCl (aq, 2M) to pH 3. The precipitate was filtered, washed with water, dried under vacuum to provide pure 74 as a white solid (1.55 g, 6.72 mmol, 82%). 1H NMR (400 MHz, DMSO-d6) δ 3.91 (3H, s), 8.02 (2H, dd, J 8.4 Hz), 8.22 (2H, dd, J 8.4 Hz), 8.66 (2H, dd, J 10.4 Hz).
Name
Quantity
0.459 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 6-(Methoxycarbonyl)-2-naphthoic acid in the production of liquid crystal polyesters (LCPs)?

A1: The research paper highlights that incorporating small amounts (1-3000 ppm) of this compound, along with other specific compounds, into the aromatic dicarboxylic acid composition used for LCP synthesis results in improved material properties. Specifically, the resulting LCPs demonstrate enhanced heat resistance and desirable coloring properties without compromising mechanical strength []. This suggests that this compound, even in trace amounts, may play a role in optimizing the polymerization process or influencing the final polymer chain structure.

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